molecular formula C17H15N3O5S B3597256 [(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE

[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE

Cat. No.: B3597256
M. Wt: 373.4 g/mol
InChI Key: XMLYHWLNMBXNEX-UHFFFAOYSA-N
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Description

[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE is a complex organic compound that features a thiazole ring, a carbamoyl group, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles . This intermediate can then be further reacted with various reagents to introduce the phenyl and carbamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce different thiazole derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of [(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can induce oxidative stress in microbial cells, resulting in cellular damage and death .

Comparison with Similar Compounds

[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-13(9-25-16(24)8-20-14(22)6-7-15(20)23)19-17-18-12(10-26-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLYHWLNMBXNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE
Reactant of Route 2
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[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE
Reactant of Route 3
[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE

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